

A Technical Guide to 2-Bromocyclobutanone for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 2-Bromocyclobutanone

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Abstract

2-Bromocyclobutanone is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery. Its strained four-membered ring and the presence of a reactive bromo-ketone functionality allow for a variety of chemical transformations, including ring contraction and substitution reactions. This technical guide provides a comprehensive overview of the commercial availability of **2-bromocyclobutanone**, a detailed experimental protocol for a key synthetic application, and a mechanistic illustration of its reactivity. The information presented herein is intended to assist researchers, scientists, and drug development professionals in effectively utilizing this valuable building block.

Commercial Availability of 2-Bromocyclobutanone

2-Bromocyclobutanone is readily available from a range of chemical suppliers, catering to both small-scale research and larger-scale synthetic needs. The compound is typically offered at purities of 95% or higher. The following table summarizes the offerings from several prominent suppliers.^[1]

Supplier	Purity	Available Quantities
Aladdin Scientific	97%	100mg, 250mg, 500mg, 1g, 5g, 10g, Bulk
Suzhou ARTK Medchem Co., Ltd.	98%	1KG, 10KG, 25KG, 100KG
Shaanxi Dideu New Materials Co. Ltd	98.0%	1KG, 25KG
Chongqing Chemdad Co., Ltd.	98%	1KG, 5KG, 25kg
Amadis Chemical Company Limited	97%	mgs, gs, kgs
A2B Chem LLC	95%	100mg, 250mg, 1g, 5g, 25g

Key Synthetic Applications and Experimental Protocols

A cornerstone reaction of α -halo ketones, including **2-bromocyclobutanone**, is the Favorskii rearrangement. This reaction, which proceeds in the presence of a base, results in a characteristic ring contraction to yield a cyclopropanecarboxylic acid derivative.^{[1][2][3]} For cyclic α -halo ketones, this provides an efficient route to smaller, functionalized ring systems.^{[2][3]}

Representative Experimental Protocol: Favorskii Rearrangement of an α -Bromocycloalkanone

The following protocol is a representative example of a Favorskii rearrangement, adapted from a procedure for a similar substrate, 2-bromocyclohexanone, and can be considered a starting point for the reaction of **2-bromocyclobutanone**.^{[2][4]}

Objective: To synthesize a cyclopentanecarboxylic acid derivative via the Favorskii rearrangement of 2-bromocyclohexanone.

Materials:

- 2-Bromocyclohexanone
- Sodium metal
- Anhydrous Methanol
- Anhydrous Diethyl Ether
- Saturated aqueous Ammonium Chloride (NH_4Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

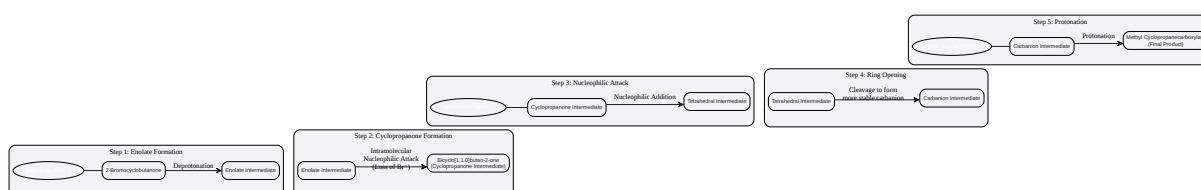
Procedure:

- Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), carefully add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir the mixture until all the sodium has reacted to form a fresh solution of sodium methoxide.^[4]
- Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
- Initiation of Reaction: Transfer the solution of 2-bromocyclohexanone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry is expected to form.^[4]
- Reaction Progression: Allow the reaction mixture to warm to ambient temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours.^[4]
- Workup and Quenching: After 4 hours, cool the reaction mixture to ambient temperature and then further cool to 0 °C in an ice/water bath.^[4] Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.

- Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.[2]
- Purification: The crude residue can be purified via silica gel flash chromatography to afford the desired cyclopentanecarboxylic acid methyl ester.[2]

Mechanistic Pathway

The Favorskii rearrangement of **2-bromocyclobutanone** is a classic example of a reaction involving a cyclopropanone intermediate. The mechanism provides insight into the formation of the ring-contracted product.



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Figure 1. Mechanism of the Favorskii Rearrangement of **2-Bromocyclobutanone**.

Conclusion

2-Bromocyclobutanone serves as a valuable and commercially accessible starting material for the synthesis of complex organic molecules. Its utility is highlighted by its participation in powerful chemical transformations such as the Favorskii rearrangement, which provides a reliable method for accessing strained ring systems. The information provided in this guide is intended to facilitate the work of researchers in medicinal chemistry and drug development by offering a practical overview of the procurement and application of this versatile chemical building block.

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